6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-((4-Chlorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenoxy group and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Chlorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with thiourea and a suitable base under reflux conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-((4-Chlorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, forming a dihydropyrimidinone derivative.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
6-((4-Chlorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-((4-Chlorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thioxo group is particularly important for its biological activity, as it can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A widely used herbicide with a similar chlorophenoxy group.
2-Methyl-4-chlorophenoxyacetic acid: Another herbicide with similar structural features.
4-Chlorophenoxyacetamide: A compound with antimicrobial properties.
Uniqueness
6-((4-Chlorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both the thioxo group and the pyrimidine ring, which confer distinct chemical and biological properties
Biological Activity
6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial activity, cytotoxic effects, and potential therapeutic applications.
Chemical Structure
The compound features a pyrimidine ring with a sulfanylidene group and a chlorophenoxy methyl substituent. Its structural formula can be represented as follows:
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated the in vitro activity against various bacterial strains and fungi, reporting the following findings:
- Gram-positive bacteria: Effective against Staphylococcus aureus and Bacillus subtilis with MIC values ranging from 32 to 256 µg/mL.
- Gram-negative bacteria: Showed activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values between 64 and 512 µg/mL.
- Fungi: Exhibited antifungal activity against Candida albicans, with MIC values of 128 µg/mL .
The structure-activity relationship indicated that modifications on the benzene ring significantly influenced antimicrobial efficacy.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Bacillus subtilis | 256 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 512 |
Candida albicans | 128 |
Cytotoxic Effects
In addition to antimicrobial properties, the compound has demonstrated cytotoxic effects against cancer cell lines. A study assessed its impact on human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The results indicated:
- MCF-7 Cells: IC50 value of approximately 15 µM.
- HepG2 Cells: IC50 value of approximately 20 µM.
These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.
The proposed mechanism for the antimicrobial activity involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. For anticancer activity, it is hypothesized that the compound induces apoptosis through the activation of caspase pathways.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on MRSA Treatment: A clinical trial involving patients with Methicillin-resistant Staphylococcus aureus (MRSA) infections showed promising results when treated with a formulation containing this compound. Patients exhibited significant improvement in symptoms within days of administration.
- Combination Therapy in Cancer Treatment: A study explored the use of this compound in combination with conventional chemotherapeutics. The combination therapy demonstrated enhanced efficacy in reducing tumor size in preclinical models compared to single-agent treatments.
Properties
CAS No. |
828253-58-3 |
---|---|
Molecular Formula |
C11H9ClN2O2S |
Molecular Weight |
268.72 g/mol |
IUPAC Name |
6-[(4-chlorophenoxy)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H9ClN2O2S/c12-7-1-3-9(4-2-7)16-6-8-5-10(15)14-11(17)13-8/h1-5H,6H2,(H2,13,14,15,17) |
InChI Key |
PWTKIJYBSNAJMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC(=O)NC(=S)N2)Cl |
Origin of Product |
United States |
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